1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Description
1-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a pyridinyl-oxadiazole moiety and a thiophene-containing carboxamide group. The pyridinyl-oxadiazole scaffold is notable for its electron-deficient aromatic system, which facilitates hydrogen bonding and π-π stacking interactions, making it a common pharmacophore in medicinal chemistry . Structural elucidation of such compounds often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-19(21-11-16-6-3-9-27-16)15-5-2-8-24(12-15)13-17-22-18(23-26-17)14-4-1-7-20-10-14/h1,3-4,6-7,9-10,15H,2,5,8,11-13H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWMFIKZQUCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CN=CC=C3)C(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR) based on existing literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A piperidine ring
- A thiophene moiety
- A pyridine-substituted 1,2,4-oxadiazole group
This structural diversity contributes to its potential pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study highlighted that derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine demonstrated potent tubulin inhibition, leading to increased mitotic cell numbers in leukemia cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine | 120 | DU145 (Prostate Cancer) |
| Compound 2 | 3.0 ± 0.1 | Leukemia Cell Line |
These findings suggest that the oxadiazole derivatives may act as effective anticancer agents through mechanisms involving tubulin inhibition and disruption of mitotic processes.
The primary mechanism through which these compounds exert their effects appears to involve:
- Tubulin Inhibition : The ability to disrupt microtubule dynamics is a hallmark of many anticancer drugs. Compounds similar to the target compound have been shown to inhibit tubulin polymerization effectively .
- Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways . This apoptotic induction is crucial for their anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can be significantly influenced by their structural components. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances biological potency .
- Planarity and Conformation : The molecular conformation affects binding interactions with biological targets; planar structures are often more effective in fitting into enzyme or receptor sites .
Study on Anticancer Efficacy
A notable study investigated various oxadiazole derivatives for their anticancer properties. The results indicated that modifications in the piperidine and oxadiazole moieties led to variations in potency against different cancer types. For example, certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Nematocidal Activity
In addition to anticancer properties, some oxadiazole derivatives have demonstrated nematocidal activity against Bursaphelenchus xylophilus, suggesting a broader spectrum of biological activity beyond oncology . This highlights the versatility of the oxadiazole scaffold in drug discovery.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for developing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Substitution reactions : Where functional groups are replaced.
- Oxidation and reduction reactions : Leading to the formation of diverse derivatives.
Biology
The biological activities of this compound have been extensively studied, particularly regarding its antimicrobial and anticancer properties. Preliminary studies indicate that it exhibits significant antimicrobial activity, potentially inhibiting bacterial cell wall synthesis. The following table summarizes its biological activity:
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| Similar derivatives | Anticancer | Induces apoptosis in cancer cells |
Medicine
The compound is being explored as a potential drug candidate for various diseases due to its interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular targets are essential for understanding its therapeutic potential.
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated that modifications in the oxadiazole ring enhanced antimicrobial potency .
- Anticancer Activity : Research involving molecular docking studies suggested that the compound could effectively target cancer cell pathways, leading to apoptosis in certain cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions on the pyridine and oxadiazole rings significantly influenced biological activity, suggesting avenues for further optimization .
Comparison with Similar Compounds
Key Observations :
Heterocyclic Core: The target compound uses a piperidine-carboxamide backbone, whereas the fluorophenyl analog employs a pyrrolidone ring.
Aromatic Substituents : The pyridinyl-oxadiazole group in the target compound replaces the fluorophenyl group in the second analog. Pyridine’s nitrogen atom improves solubility via hydrogen bonding, whereas the fluorine atom in the fluorophenyl analog increases lipophilicity (LogP ~2.8 vs. ~3.2) .
Thiophene vs. Thiadiazole : The thiophenemethyl group in the target compound may exhibit superior metabolic stability compared to the isopropyl-thiadiazole group, which is prone to oxidative degradation.
Research Findings and Limitations
Crystallographic Analysis: Structural determination of the target compound likely employs SHELX software, which refines small-molecule structures with high precision (R-factor < 0.05) .
Synthetic Challenges : The oxadiazole ring formation requires stringent conditions (e.g., cyclodehydration with POCl₃), leading to lower yields (~35%) compared to thiadiazole analogs (~60%) .
Knowledge Gaps: Quantitative structure-activity relationship (QSAR) studies are needed to validate the hypothesized advantages of pyridinyl-oxadiazole over fluorophenyl-thiadiazole scaffolds.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?
The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using CDI or DCC coupling agents) to form the 1,2,4-oxadiazole core .
- Piperidine functionalization : Alkylation of the piperidine nitrogen with a bromomethyl-oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Reaction of the piperidine-3-carboxylic acid derivative with thiophen-2-ylmethylamine using HATU or EDCI as coupling agents .
Characterization : - NMR : Confirm regiochemistry of the oxadiazole (distinct ¹³C shifts at ~167 ppm for C-2 and C-5) .
- LC-MS : Monitor reaction progress and purity (>95% by HPLC) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (SHELXL refinement recommended) .
Basic: How can the compound’s solubility and stability be optimized for in vitro assays?
- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) and pH adjustments (target physiological pH 7.4). Structural analogs with thiophene substitutions show improved solubility via hydrophilic excipients like cyclodextrins .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxadiazoles are prone to hydrolysis under acidic conditions; buffer selection (e.g., citrate vs. phosphate) is critical .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies involving the oxadiazole and thiophene moieties?
Conflicting SAR data may arise from:
- Conformational flexibility : The oxadiazole’s rigidity vs. thiophene’s π-stacking ability can lead to divergent binding modes. Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins .
- Metabolite interference : Thiophene-S-oxidation metabolites may exhibit off-target effects. Perform metabolite screening (LC-QTOF-MS) and compare activity of synthesized metabolites .
- Statistical analysis : Apply multivariate regression to distinguish contributions of substituents (e.g., Hansch analysis for logP vs. activity) .
Advanced: What experimental design principles apply to optimizing reaction yields in multi-step synthesis?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize oxadiazole cyclization (factors: time, temp, reagent ratio) .
- Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress in real time, reducing purification steps .
- Scale-up considerations : Transition from batch to flow chemistry for exothermic steps (e.g., amide coupling) to improve safety and reproducibility .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s stereochemistry?
- X-ray crystallography : Gold standard for absolute configuration determination. SHELX programs (e.g., SHELXL) enable refinement against twinned data if necessary .
- VCD (Vibrational Circular Dichroism) : Useful for chiral centers in solution when crystals are unavailable. Compare experimental spectra with DFT-computed models .
- NOESY NMR : Detect spatial proximity between the piperidine methylene and thiophene protons to infer conformation .
Advanced: How to address discrepancies in biological activity data across different assay platforms?
- Assay validation : Use reference compounds with well-established IC₅₀ values (e.g., staurosporine for kinase assays) to calibrate platforms .
- Membrane permeability : Differences in cell lines (e.g., P-gp overexpression in MDCK vs. Caco-2) affect uptake. Quantify intracellular concentrations via LC-MS/MS .
- Protein binding : Measure free fraction (e.g., equilibrium dialysis) to adjust IC₅₀ values for serum protein interference .
Basic: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and BBB permeability. Thiophene derivatives often show high metabolic clearance .
- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) using GROMACS to predict half-life .
- QSAR Models : Apply Random Forest or SVM algorithms to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .
Advanced: How can crystallographic data be leveraged to improve target engagement in drug design?
- Fragment-based design : Overlay the compound’s crystal structure with active-site fragments (e.g., from PDBe database) to identify vector regions for optimization .
- WaterMap analysis : Identify displaceable water molecules in the binding pocket to enhance enthalpy-driven binding .
- Mutagenesis studies : Validate predicted interactions (e.g., hydrogen bonds with pyridine-N) via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
